
1-Antraquinona sulfonato de sodio
Descripción general
Descripción
Sodium anthraquinone-1-sulfonate is a derivative of anthraquinone, a compound with a rich history in organic chemistry due to its diverse applications, particularly in dye manufacture and as an organic cathode in battery technology. Its sodium sulfonate variant has gained attention for its potential in energy storage and catalysis.
Synthesis Analysis
The synthesis of Sodium anthraquinone-1-sulfonate involves sulfonation processes that introduce sulfonate groups into the anthraquinone structure. This modification is crucial for its application in organic cathodes for potassium batteries, where it shows enhanced electrochemical performance due to good cycling stability and capacity retention (Zhao et al., 2018).
Molecular Structure Analysis
The molecular structure has been detailed through X-ray crystal structure determination, revealing the effects of sulfonate substitution on the anthraquinone molecule. Such modifications influence the electronic and spatial configuration, impacting its reactivity and properties (Gamag et al., 1993).
Chemical Reactions and Properties
Sodium anthraquinone-1-sulfonate participates in various chemical reactions, including as a reagent in the synthesis mechanism and application for analysis of amines. Its reactive sulfonyl chloride group makes it a versatile derivatization agent (Feng et al., 2002). Its interaction with DNA suggests potential in biochemical applications due to its high affinity for intercalative binding (Li et al., 1998).
Physical Properties Analysis
Sodium anthraquinone-1-sulfonate's physical properties, including solubility and phase behavior, are influenced by its sulfonate groups. These groups enhance its water solubility, making it applicable in aqueous systems for various electrochemical and photocatalytic processes.
Chemical Properties Analysis
Its chemical properties, especially redox behavior, are pivotal for its role in energy storage devices. The sulfonate groups confer stability and high rate performance in Na-ion batteries, underscoring the material's suitability as a sustainable and efficient organic cathode material (Tang et al., 2019).
Aplicaciones Científicas De Investigación
Baterías de flujo redox
El 1-antraquinona sulfonato de sodio se utiliza como un sistema modelo para investigar los factores que subyacen a su solubilidad acuosa . Esta investigación es crucial para el diseño de electrolitos de alta capacidad para baterías de flujo redox (RFB), que tienen una ventaja única en el almacenamiento de energía a escala de red .
Aplicaciones electroquímicas
La antraquinona y sus derivados, incluido el this compound, se identifican como estructuras principales muy prometedoras para diversas aplicaciones en electrónica orgánica . Se utilizan en la formulación de estrategias de detección jerárquica para materiales asociados con la electrónica orgánica .
Preparación de películas de polipirrol
El this compound se ha utilizado como dopante en la preparación de películas de polipirrol mediante polimerización electroquímica . Esta aplicación es significativa en el campo de los polímeros conductores.
Síntesis orgánica
El this compound es un compuesto útil en la síntesis orgánica . Se puede utilizar en la preparación de diversos compuestos orgánicos, contribuyendo al avance de la química orgánica.
Agentes anticancerígenos
Los derivados de la antraquinona, incluido el this compound, han mostrado una prometedora actividad antiproliferativa contra ciertos tipos de células cancerosas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anticancerígenos .
Investigación de la solubilidad acuosa
El this compound se utiliza para investigar la solubilidad acuosa de las sales de antraquinona sulfonato . Esta investigación es importante para comprender las solubilidades de las sales orgánicas para el diseño de electrolitos de alta capacidad para baterías de flujo acuosas
Mecanismo De Acción
Target of Action
Sodium anthraquinone-1-sulfonate (SA1S) is an organic compound that primarily targets redox reactions . It is used as a redox mediator in various biochemical processes .
Mode of Action
SA1S interacts with its targets through redox reactions . It can be reversibly oxidized and reduced, assisting in extracellular electron transfer (EET) processes . The sulfonate functional group of SA1S offers excellent hydrophilicity, which promotes the molecular level binding of SA1S with reduced graphene oxide (rGO) and leads to a 3D interconnected xerogel .
Biochemical Pathways
The primary biochemical pathway affected by SA1S is the electron transfer process . As a redox mediator, SA1S facilitates the transfer of electrons in biochemical reactions, thereby influencing the overall redox balance within the system .
Pharmacokinetics
Its solubility in water is known to be moderate , which could influence its bioavailability and distribution within the body.
Result of Action
The primary result of SA1S’s action is the facilitation of electron transfer in biochemical reactions . This can influence various downstream processes, including energy generation, environmental remediation, and chemical production .
Action Environment
The action of SA1S can be influenced by various environmental factors. For instance, its solubility can change significantly with a change in its counter-cation . Additionally, the position and number of the sulfonate groups can also impact its solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
Direcciones Futuras
Sodium anthraquinone-1-sulfonate has been examined as an organic redox-active compound and highly conductive graphene nanosheets have been incorporated to enhance the electronic conductivity . This work opens a new avenue for developing high-performance supercapacitors through the rational combination of redox organic molecules with highly conductive graphene .
Análisis Bioquímico
Biochemical Properties
Sodium anthraquinone-1-sulfonate is soluble in hot water , which allows it to interact with various biomolecules in aqueous environments. The anthraquinone moiety forms the core of various anticancer agents . Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins
Cellular Effects
Anthraquinones have been shown to have anti-inflammatory and anti-oxidation effects . They can inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis and tumor angiogenesis . They also regulate the host immune response, have antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance
Molecular Mechanism
Anthraquinone-based compounds generally inhibit cancer progression by targeting essential cellular proteins . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature
Dosage Effects in Animal Models
Anthraquinones have been shown to attenuate symptoms and tissue damages through anti-inflammatory or immuno-modulatory effects in animal colitis models
Metabolic Pathways
Anthraquinones are synthesized in plants through the shikimate or chorismate and the polyketide pathway
Transport and Distribution
It is known that the compound is soluble in hot water , which may facilitate its transport and distribution
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium anthraquinone-1-sulfonate involves the sulfonation of anthraquinone followed by neutralization with sodium hydroxide.", "Starting Materials": ["Anthraquinone", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": [ { "Step 1": "Anthraquinone is mixed with sulfuric acid and heated to 80-100°C to form anthraquinone-1-sulfonic acid." }, { "Step 2": "The anthraquinone-1-sulfonic acid is then neutralized with sodium hydroxide solution to form Sodium anthraquinone-1-sulfonate." }, { "Step 3": "The resulting Sodium anthraquinone-1-sulfonate is washed with water to remove any impurities and dried." } ] } | |
Número CAS |
128-56-3 |
Fórmula molecular |
C14H8NaO5S |
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
sodium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |
Clave InChI |
LIWRTTRIQSKPHK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[Na] |
Otros números CAS |
128-56-3 |
Solubilidad |
1-Mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °C. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Sodium anthraquinone-1-sulfonate be removed from environmental water samples?
A1: Yes, Sodium anthraquinone-1-sulfonate can be extracted from environmental water samples using Dowex WGR weakly anion exchange resin. [] This method allows for the determination of trace amounts of Sodium anthraquinone-1-sulfonate and Sodium anthraquinone-2-sulfonate in complex matrices like river water and soil. [] After adsorption onto the resin, the compound is eluted with a strong acid like hydrochloric acid and further derivatized for analysis via gas chromatography. []
Q2: Does Sodium anthraquinone-1-sulfonate interact with other molecules in solution?
A2: Research shows that Sodium anthraquinone-1-sulfonate exhibits competitive adsorption with Xylenol Orange on expanded graphite. [] This means that the presence of one molecule can influence the adsorption capacity of expanded graphite for the other. [] This competitive behavior is likely due to both molecules targeting similar adsorption sites on the expanded graphite surface. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



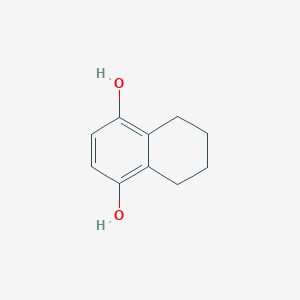
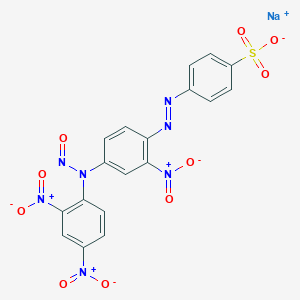
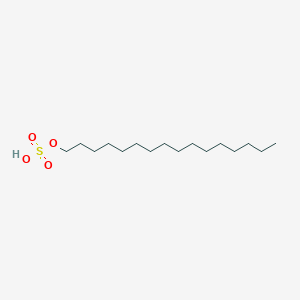
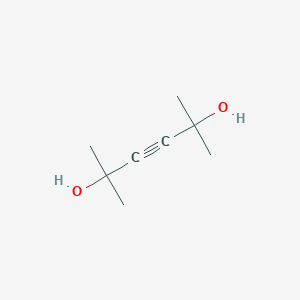
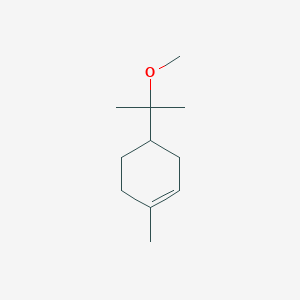


![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
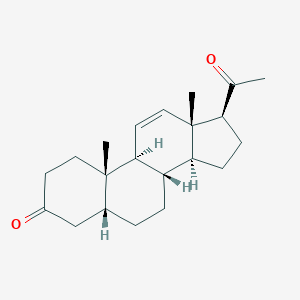

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)


